Functional β2:β1 Selectivity
In functional cAMP assays using CHO cells expressing human β2- and β1-adrenoceptors, vilanterol exhibits a functional β2:β1 selectivity ratio of 2400, which is approximately 192-fold higher than indacaterol (12.5) and 18.5-fold higher than formoterol (130). This extreme selectivity is driven by vilanterol's engagement of the β2-specific exosite (β2-H296-K305), a binding pocket not utilized by indacaterol or formoterol [1][2].
| Evidence Dimension | Functional β2:β1 selectivity ratio (cAMP accumulation) |
|---|---|
| Target Compound Data | β2:β1 = 2400 |
| Comparator Or Baseline | Indacaterol: β2:β1 = 12.5; Formoterol: β2:β1 = 130; Salmeterol: β2:β1 = 1595 |
| Quantified Difference | 192-fold more selective than indacaterol; 18.5-fold more selective than formoterol; 1.5-fold more selective than salmeterol |
| Conditions | CHO cells stably expressing recombinant human β1- and β2-adrenoceptors; cAMP accumulation measured by SPAP reporter gene assay |
Why This Matters
Higher β2:β1 selectivity reduces the likelihood of β1-mediated cardiac effects (tachycardia, arrhythmias), a critical safety consideration when selecting a LABA/uLABA for patients with cardiovascular comorbidities.
- [1] Yamada M, Ichinose M. Table 1: Functional Selectivity (β2:β1) and Onset of Action (Minutes). In: Pharmacotherapy of Chronic Obstructive Pulmonary Disease: A Clinical Review. Ann Respir Med. 2022;90:51. View Source
- [2] Baker JG, Hill SJ, Summers RJ. A comparison of the molecular pharmacological properties of current short, long, and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
